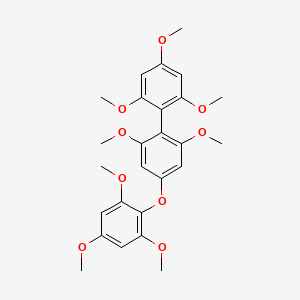
2,2',4,6,6'-Pentamethoxy-4'-(2,4,6-trimethoxyphenoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is a complex organic compound known for its unique structure and properties. It is synthesized as an octamethyl ether derivative of fucophlorethol A, a polyphenolic compound found in brown algae
Vorbereitungsmethoden
The synthesis of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl involves several steps. The key intermediate, 2,2’,6,6’-tetramethoxy-4,4’-dihydroxybiphenyl, is obtained through the vanadium tetrachloride-catalyzed dimerization of 3,5-dimethoxyphenol . This intermediate is then subjected to Ullmann condensation and Hakomori methylation to yield the final product . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the desired biphenyl structure.
Analyse Chemischer Reaktionen
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include vanadium tetrachloride for dimerization and methyl iodide for methylation . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the methoxy groups or the biphenyl core.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying polyphenolic structures and their reactivity . In medicine, its polyphenolic nature suggests potential antioxidant properties, which could be explored for therapeutic purposes . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes .
Wirkmechanismus
The mechanism of action of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is not fully understood. its polyphenolic structure suggests that it may interact with various molecular targets through hydrogen bonding and hydrophobic interactions . These interactions could influence biological pathways related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl include other polyphenolic biphenyl derivatives, such as 2,2’,4,4’,6,6’-hexahydroxybiphenyl and 2,3’,4,5’,6-pentahydroxybiphenyl ether . These compounds share similar structural features but differ in the number and position of hydroxyl or methoxy groups . The uniqueness of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl lies in its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
97049-74-6 |
|---|---|
Molekularformel |
C26H30O9 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-(2,4,6-trimethoxyphenoxy)-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C26H30O9/c1-27-15-9-18(29-3)24(19(10-15)30-4)25-20(31-5)13-17(14-21(25)32-6)35-26-22(33-7)11-16(28-2)12-23(26)34-8/h9-14H,1-8H3 |
InChI-Schlüssel |
PPBIBCPSGVBIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC3=C(C=C(C=C3OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


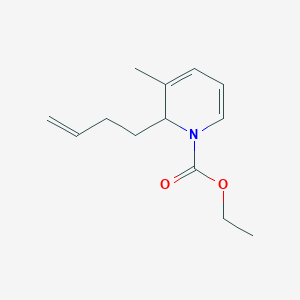
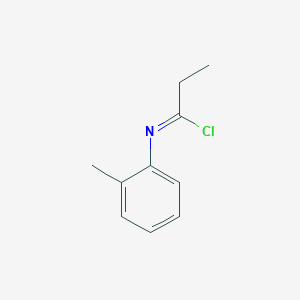
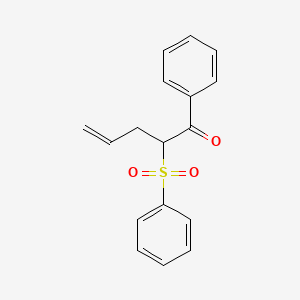
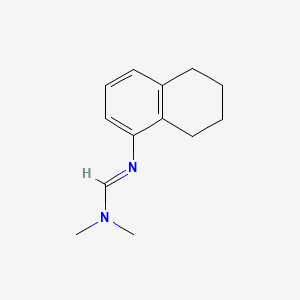
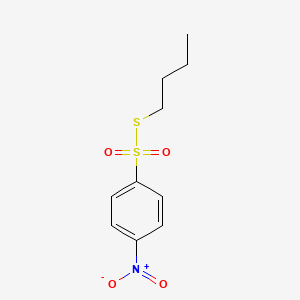
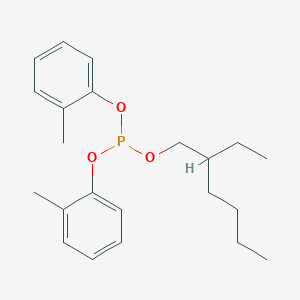
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
oxophosphanium](/img/structure/B14340068.png)
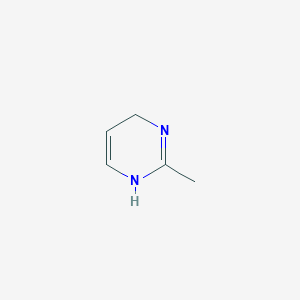
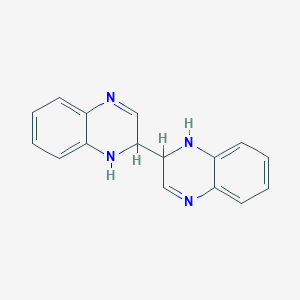
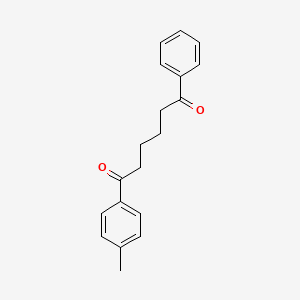
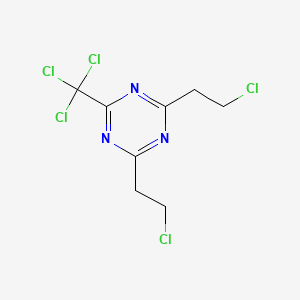
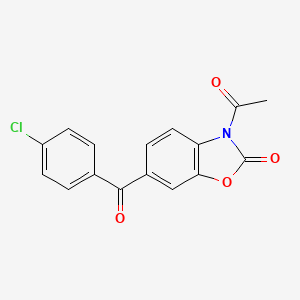
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
